

# Navigating the Solubility Landscape of 2-Aminoisonicotinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Aminoisonicotinic acid

Cat. No.: B083458

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## Introduction

**2-Aminoisonicotinic acid**, a pyridinecarboxylic acid derivative, is a compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring both a basic amino group and an acidic carboxylic acid group on a pyridine ring, makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials. A fundamental understanding of its solubility in various solvents is paramount for its effective application in drug discovery, formulation development, and chemical synthesis.

This technical guide provides a comprehensive overview of the solubility of **2-aminoisonicotinic acid**. Due to the limited availability of precise quantitative solubility data for **2-aminoisonicotinic acid** in the public domain, this guide presents qualitative solubility information and detailed experimental protocols for its determination. Furthermore, to offer valuable comparative insights, quantitative solubility data for its structurally related isomers, picolinic acid (2-pyridinecarboxylic acid) and nicotinic acid (3-pyridinecarboxylic acid), are included.

## Qualitative Solubility of 2-Aminoisonicotinic Acid

General literature suggests that **2-aminoisonicotinic acid** exhibits good solubility in polar solvents, which can be attributed to its polar functional groups capable of forming hydrogen bonds. Conversely, it is reported to have poor solubility in water. This behavior is a result of the

interplay between the polar amino and carboxylic acid groups and the relatively nonpolar pyridine ring.

## Quantitative Solubility Data of Structurally Related Compounds

To provide a predictive framework for the solubility of **2-aminoisonicotinic acid**, the following tables summarize the quantitative solubility of its isomers, picolinic acid and nicotinic acid, in a range of common solvents.

Table 1: Solubility of Picolinic Acid (2-Pyridinecarboxylic Acid)

Solvent	Temperature (°C)	Solubility (g/100g of solvent)	Molar Solubility (mol/L)	Mole Fraction
Water	20	88.7[1][2]	7.21	-
Water	20	96.0 (mg/mL)[3]	7.80	-
Ethanol	25	6.89[4]	0.56	-
Acetonitrile	20.4	-	-	0.0031
Benzene	-	Difficultly Soluble[4]	-	-
Chloroform	-	Difficultly Soluble[4]	-	-
Diethyl Ether	-	Difficultly Soluble[4]	-	-
Carbon Disulfide	-	Insoluble[4]	-	-

Table 2: Solubility of Nicotinic Acid (3-Pyridinecarboxylic Acid)

Solvent	Temperature (°C)	Solubility (g/100mL of solvent)	Molar Solubility (mol/L)	Mole Fraction (at 298.15 K)
Water	20	1.8[5]	0.146	0.00264
Water	17	1-5	-	-
Ethanol	25	-	0.043[6]	0.00253
Acetonitrile	25	-	0.001[6]	0.00005
Dimethyl Sulfoxide (DMSO)	25	-	1.340[6][7]	0.09650
Acetone	25	-	0.005[6]	0.00038
Diethyl Ether	25	-	0.002[6]	0.00021
DMSO	-	~1 mg/mL[8]	~0.008	-
Dimethyl Formamide	-	~1 mg/mL[8]	~0.008	-

## Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is crucial for any research and development endeavor. The following are detailed methodologies for two common and reliable experimental techniques.

### Gravimetric Method

This method directly measures the mass of the solute that can dissolve in a given mass or volume of a solvent to form a saturated solution at a specific temperature.

Objective: To determine the equilibrium solubility of **2-aminoisonicotinic acid** in a specific solvent by mass determination.

Materials:

- **2-Aminoisonicotinic acid** (high purity)
- Solvent of interest (analytical grade)
- Thermostatically controlled shaker or water bath
- Analytical balance (readable to at least 0.1 mg)
- Sintered glass filter or syringe filters (e.g., 0.45  $\mu\text{m}$ )
- Vials or flasks with secure caps
- Oven or rotary evaporator
- Desiccator

Procedure:

- Preparation of Saturated Solution:
  - Add an excess amount of **2-aminoisonicotinic acid** to a known volume or mass of the solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
  - Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25  $^{\circ}\text{C}$  or 37  $^{\circ}\text{C}$ ).
  - Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Separation:
  - Once equilibrium is achieved, cease agitation and allow the container to rest in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
  - Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pre-heated or temperature-equilibrated pipette.

- Immediately filter the solution through a syringe filter into a pre-weighed, dry container. This step is critical to remove any undissolved microcrystals.
- Solvent Evaporation and Mass Determination:
  - Accurately weigh the container with the filtered saturated solution.
  - Evaporate the solvent completely. This can be achieved by placing the container in an oven at a temperature below the decomposition point of **2-aminoisonicotinic acid** or by using a rotary evaporator.
  - Once all the solvent has been removed, place the container with the solid residue in a desiccator to cool to room temperature and to prevent moisture absorption.
  - Weigh the container with the dry solid residue.

Calculation:

- Mass of solute: (Weight of container + residue) - (Weight of empty container)
- Mass of solvent: (Weight of container + solution) - (Weight of container + residue)
- Solubility ( g/100g of solvent): (Mass of solute / Mass of solvent) x 100

## UV-Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range. It is a sensitive and often faster alternative to the gravimetric method.

Objective: To determine the solubility of **2-aminoisonicotinic acid** by measuring its concentration in a saturated solution using UV-Vis spectroscopy.

Materials:

- UV-Vis Spectrophotometer
- Quartz cuvettes
- Volumetric flasks and pipettes

- Materials for preparing a saturated solution (as in the gravimetric method)

Procedure:

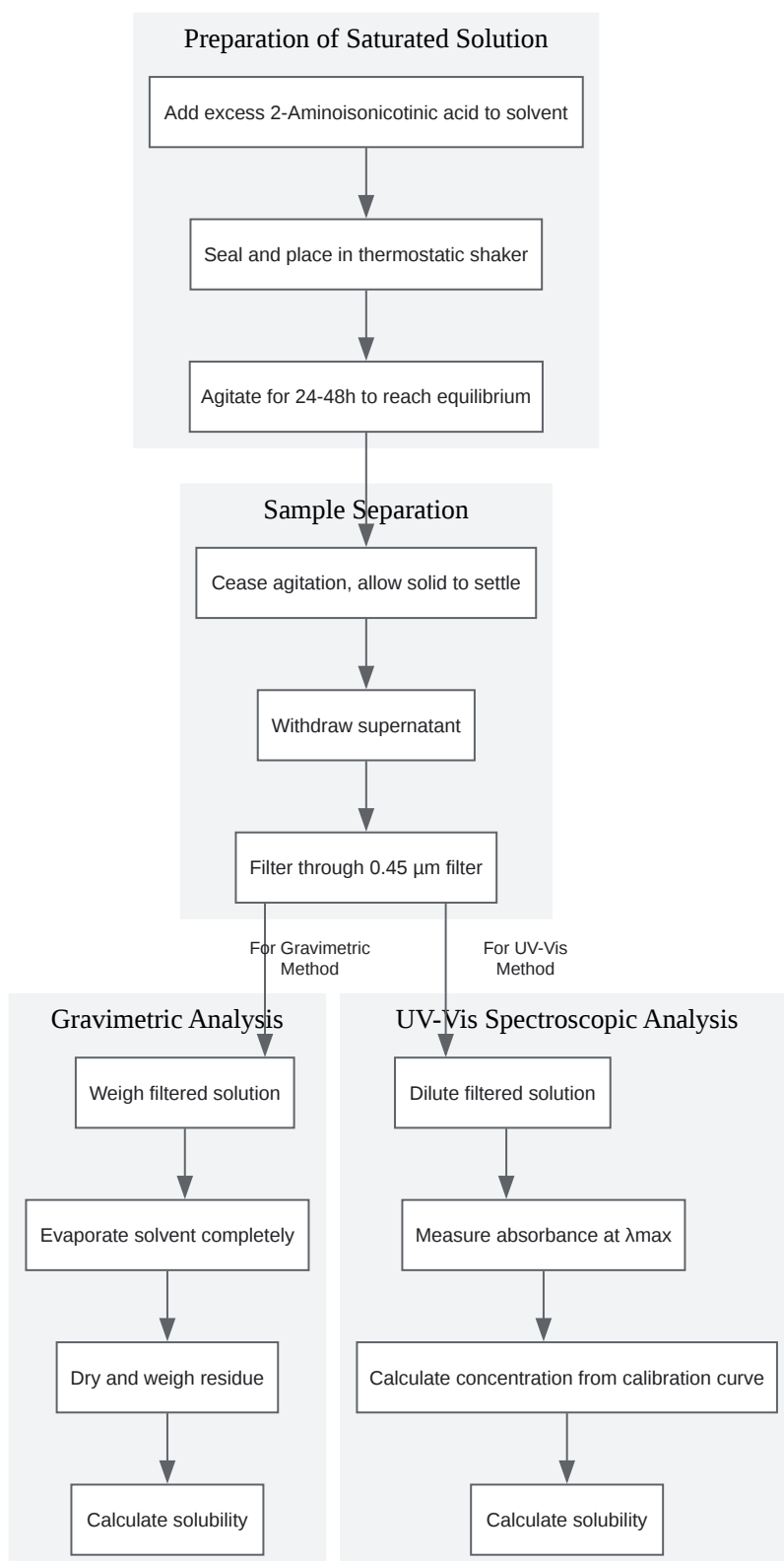
- Determination of Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ ):
  - Prepare a dilute, non-saturated solution of **2-aminoisonicotinic acid** in the solvent of interest.
  - Scan the solution over a relevant wavelength range (e.g., 200-400 nm) to identify the  $\lambda_{\text{max}}$ , the wavelength at which the compound exhibits maximum absorbance.
- Preparation of Calibration Curve:
  - Prepare a high-concentration stock solution of **2-aminoisonicotinic acid** of a precisely known concentration in the chosen solvent.
  - Perform a series of accurate serial dilutions of the stock solution to create a set of standard solutions of known, decreasing concentrations.
  - Measure the absorbance of each standard solution at the predetermined  $\lambda_{\text{max}}$ .
  - Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear and pass through the origin (or close to it), following the Beer-Lambert law. Determine the equation of the line ( $y = mx + c$ ).
- Analysis of the Saturated Solution:
  - Prepare a saturated solution of **2-aminoisonicotinic acid** as described in the gravimetric method (steps 1.1 and 1.2).
  - Withdraw a sample of the clear, filtered supernatant.
  - Accurately dilute the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
  - Measure the absorbance of the diluted solution at  $\lambda_{\text{max}}$ .

Calculation:

- Use the equation of the calibration curve ( $y = mx + c$ ) to calculate the concentration of the diluted solution from its absorbance.
- Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

## Mandatory Visualizations

## Experimental Workflow for Solubility Determination



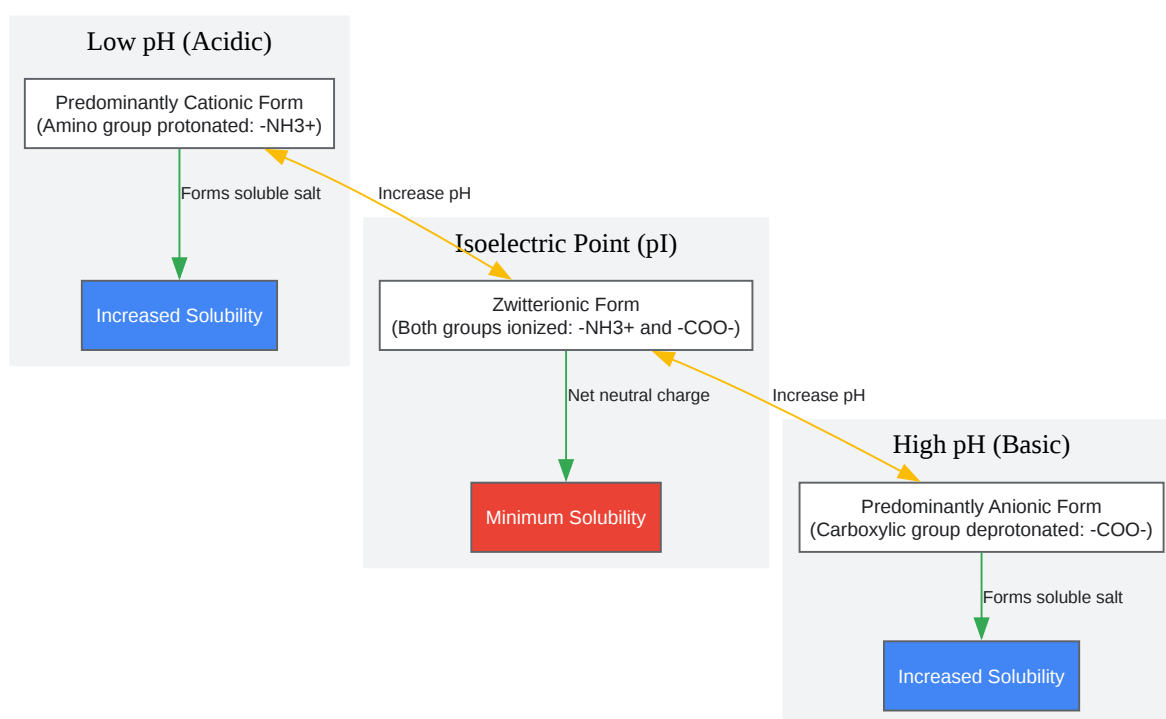
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Caption: Experimental workflow for determining the solubility of **2-Aminoisonicotinic acid**.



## Influence of pH on the Solubility of 2-Aminoisonicotinic Acid

**2-Aminoisonicotinic acid** is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (amino group) functionalities. This characteristic significantly influences its solubility in aqueous solutions of varying pH.



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Caption: Relationship between pH and the solubility of **2-Aminoisonicotinic acid**.

## Conclusion

While direct quantitative solubility data for **2-aminoisonicotinic acid** is not readily available in published literature, this guide provides a robust framework for researchers and drug development professionals. The qualitative information, comparative data from its isomers, and detailed experimental protocols offer a solid foundation for initiating work with this compound. The provided methodologies for gravimetric and UV-Vis spectroscopic analysis can be readily implemented to generate the precise solubility data required for specific applications. Understanding the amphoteric nature of **2-aminoisonicotinic acid** is also key to manipulating its solubility in aqueous systems, a critical aspect of formulation and biopharmaceutical research.

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